Solvent-Dependent Tautomeric Equilibrium: A 2.2-Fold Increase in Furanose Population in Ethanolic Solutions
The equilibrium population of α-D-fructofuranose is not a fixed property but is highly sensitive to the solvent environment. In contrast to pure water, where the total furanose fraction (α + β) is ~27% at 24°C, aqueous-ethanolic solutions (ethanol:water mass ratios of 3:1 to 9:1) significantly favor furanose tautomers, increasing their proportion to approximately 60% of total fructose in solution [1]. This demonstrates a quantifiable, condition-dependent shift in equilibrium that is not observed with the same magnitude for the pyranose forms.
| Evidence Dimension | Total Furanose Tautomer Fraction (% of Total D-Fructose) |
|---|---|
| Target Compound Data | Approximately 60% (as part of total furanose fraction, α + β, in ethanol:water 3:1 to 9:1) |
| Comparator Or Baseline | Total Furanose Fraction in Aqueous Solution: 27% |
| Quantified Difference | Approximately 2.2-fold increase (from 27% to 60%) |
| Conditions | Solvent: Aqueous-ethanolic solutions (ethanol:water mass ratios of 3:1, 6:1, and 9:1) vs. pure water; Temperature: 24°C |
Why This Matters
This data provides a quantifiable lever for process control, enabling a researcher or manufacturer to predict and manipulate the availability of the α-D-fructofuranose species for downstream reactions or crystallization by simply adjusting the solvent composition.
- [1] Flood, A. E., Johns, M. R., & White, E. T. (1996). Mutarotation of D-fructose in aqueous-ethanolic solutions and its influence on crystallisation. Carbohydrate Research, 288, 45-56. View Source
